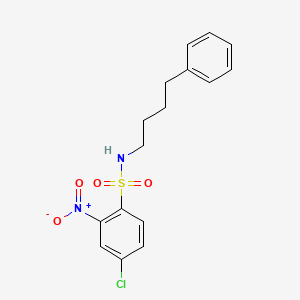

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Metabolic Pathways and Chemical Carcinogenesis

Aromatic amines, through their metabolic pathways, can generate hydroxamic acids that subsequently form N,O-sulfonate and N,O-glucuronide conjugates. These sulfonates, being highly labile, can lead to the generation of reactive intermediates crucial in the binding of the parent compound to biomolecules. Studies like those by Mulder and Meerman (1983) have explored methods to decrease sulfation in vivo to favor the formation of more stable glucuronides, highlighting the role of specific inhibitors in understanding sulfation's impact on tumor formation by aromatic amines (Mulder & Meerman, 1983).

Synthesis of Potential Pesticides

The synthesis of novel compounds with potential pesticidal activity, such as derivatives of phenyl tribromomethyl sulfone, illustrates the chemical versatility of related compounds. Borys et al. (2012) reported on the synthesis of these derivatives, starting from halogenated phenyl methyl sulfone or chlorothiophenol, and their potential as novel pesticides (Borys, Korzyński, & Ochal, 2012).

Aminolysis and Elimination Mechanisms

Research into the aminolysis of sulfamate esters in non-aqueous solvents has provided evidence consistent with concerted E2-type mechanisms, offering insight into reaction pathways involving sulfonamides. Studies by Spillane et al. (1996, 2008) contribute to understanding these mechanisms, relevant for designing enzyme inhibitors and studying their interactions with substrates (Spillane et al., 1996); (Spillane, O'Byrne, & McCaw, 2008).

Development of Thermally Stable Polymers

The synthesis of novel polyimides based on flexible diamine, incorporating sulfone, ether, and amide structures, showcases the material science applications of related chemical processes. Mehdipour-Ataei et al. (2004) demonstrated the preparation of these polyimides, emphasizing their thermal stability and potential applications in advanced technologies (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Structural and Electronic Effects in Molecules

The study of molecular structures and the effect of electronic substituent on the properties of 4-aminophenyl (4-substituted phenyl) sulfones by Bertolasi et al. (1993) delves into the structural distortions and spectroscopic parameters influenced by sulfonation. This research offers valuable insights into the electronic effects modulating molecular properties (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

properties

IUPAC Name |

4-chloro-2-nitro-N-(4-phenylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c17-14-9-10-16(15(12-14)19(20)21)24(22,23)18-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,18H,4-5,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFYBMNGXUGWMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2719273.png)

![2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2719274.png)

![1-sec-butyl-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2719276.png)

![Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2719277.png)

![5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2719278.png)

![Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride](/img/structure/B2719282.png)

![4-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2719284.png)

![[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride](/img/structure/B2719287.png)

![12-Chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2719290.png)

![(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2719291.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2719293.png)